[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester
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Overview
Description
[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester, a complex organic molecule, has garnered attention due to its versatile applications and unique chemical properties. This compound, with its distinct molecular structure, is utilized in various scientific fields, ranging from chemistry and biology to medicine and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester can be approached through multiple synthetic routes. One common method involves the nucleophilic substitution reaction, where the piperidine derivative is reacted with an isocyanate compound under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is facilitated by a base like triethylamine to neutralize any acidic byproducts.
Industrial Production Methods: On an industrial scale, the production of this compound may utilize continuous flow reactors to ensure a consistent and efficient synthesis. These reactors allow for better temperature control and reduced reaction times, which are crucial for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of various oxidative derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen. Reducing agents like lithium aluminium hydride can be employed to convert the compound into its reduced form.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups within the molecule are replaced by others. For example, using sodium hydroxide can lead to the substitution of hydrogen atoms with hydroxyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminium hydride, sodium borohydride
Substitution Reagents: Sodium hydroxide, alkyl halides
Major Products: The primary products depend on the reaction type. For instance, oxidation may yield hydroxy or carbonyl derivatives, while reduction can produce amines or other hydrogenated compounds.
Scientific Research Applications
Chemistry: In chemistry, [1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in biochemical studies to understand enzyme interactions and receptor binding mechanisms due to its specific structural features.
Medicine: In medicinal chemistry, this molecule is explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders and certain cancers.
Industry: Industrially, the compound is utilized in the production of specialty polymers and as a stabilizing agent in various chemical processes.
Mechanism of Action
Mechanism: The compound's mechanism of action is primarily through its interaction with specific molecular targets such as enzymes and receptors. It binds to these targets, modulating their activity and leading to physiological effects.
Molecular Targets and Pathways:
Enzymes: Inhibits or activates enzymes by binding to their active sites.
Receptors: Acts as an agonist or antagonist at receptor sites, influencing signal transduction pathways.
Comparison with Similar Compounds
[1-(2-Hydroxy-acetyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester: Differing by the presence of a hydroxy group instead of an amino group.
[1-(2-Amino-propionyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester: Similar, but with a propionyl group replacing the acetyl group.
Properties
IUPAC Name |
benzyl N-[[1-(2-aminoacetyl)piperidin-3-yl]methyl]-N-propan-2-ylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-15(2)22(19(24)25-14-16-7-4-3-5-8-16)13-17-9-6-10-21(12-17)18(23)11-20/h3-5,7-8,15,17H,6,9-14,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPJIGCQYKEITN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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